4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. This reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
While the specific molecular structure analysis of “4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide” is not available, similar compounds have been studied. For instance, the compound “2-amino-4-methylpyridinium-4-hydroxybenzolate” was found to belong to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .Scientific Research Applications
Late-Stage Difluoromethylation
Background: Difluoromethylation involves introducing a CF₂H group into organic molecules. Researchers have made significant strides in this area, benefiting from the development of multiple difluoromethylation reagents.
Key Points:For more details, refer to the review by Sap et al .
Acaricide Development
Background: Acaricides are essential for pest control, but safety to mammals is crucial.
Key Points:Antifungal and Antibacterial Activities
Background: Understanding the biological effects of compounds is vital for drug discovery.
Key Points:Future Directions
The field of difluoromethylation processes has seen recent advances, particularly in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . This research has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future directions may include the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
properties
IUPAC Name |
4-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-7-17-10(12(14)15)6-11(18-7)19-9-4-2-8(3-5-9)13(16)20/h2-6,12H,1H3,(H2,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKTIUTUOJVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide |
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